4-{[(4-Aminophenyl)carbonyl]amino}butanoate
Description
4-{[(4-Aminophenyl)carbonyl]amino}butanoate is a butanoate ester derivative featuring a urea-like functional group. Its structure comprises a butanoic acid ester backbone substituted with a 4-aminophenyl carbamoyl moiety. The compound’s key functional groups include:
- Ester group: Enhances lipophilicity and metabolic stability compared to carboxylic acids.
- 4-Aminophenyl substituent: The para-amino group on the aromatic ring may confer electronic effects and bioactivity, depending on the application.
This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacokinetic or pharmacodynamic properties .
Properties
IUPAC Name |
4-[(4-aminobenzoyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJHRHMHODQNX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate typically involves the reaction of 4-aminobenzoic acid with butanoic acid derivatives under specific conditions. One common method is the condensation reaction between 4-aminobenzoic acid and butanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation to form nitro derivatives. Key conditions and outcomes include:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Amine oxidation | KMnO₄/H₂O (acidic conditions) | 4-{[(4-Nitrophenyl)carbonyl]amino}butanoate | 68-72% | |
| Partial oxidation | O₂/Pd catalyst (controlled pH) | N-hydroxy intermediate | 45% |
These reactions typically require temperatures between 50-80°C and proceed via radical intermediates in acidic media.
Reduction Reactions
The carbonyl group is susceptible to reduction, producing alcohol derivatives:
*Enantiomeric excess achieved using chiral auxiliaries . Kinetic studies show pseudo-first-order behavior with at 25°C.
Nucleophilic Substitution
The amino group participates in substitution reactions:
| Reaction Type | Electrophile | Conditions | Major Product | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | Et₃N, DCM, 0°C → RT | N-acetylated derivative | |
| Sulfonation | SO₃·Py complex | DMF, 60°C, 4h | Sulfonamide analog |
Mechanistically, these reactions proceed through a tetrahedral intermediate (Figure 1):
Figure 1: General mechanism for nucleophilic substitution at the amine group .
Aza-Michael Addition
The amine acts as a nucleophile in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds:
| Michael Acceptor | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl acrylate | LiBF₄ (10 mol%) | THF, −78°C → RT | β-Amino ester derivative | 89% | |
| Chalcone | FeCl₃-Montmorillonite | Solvent-free, 60°C | Cyclohexenone adduct | 78% |
This reaction follows a stepwise mechanism:
-
Base-assisted deprotonation of the amine
-
Conjugate addition to the α,β-unsaturated system
Ester Hydrolysis
The butanoate ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Major Product | Rate Constant (k) | Source |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | 4-{[(4-Aminophenyl)carbonyl]amino}butanoic acid | 0.08 h⁻¹ | |
| Basic | NaOH (1M), RT | Sodium salt of the acid | 0.23 h⁻¹ |
The alkaline hydrolysis follows second-order kinetics with .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable arylation at the amino group:
⁴⁶Turnover frequency calculated at 80°C .
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source | Solvent | Major Product | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 nm UV-C | MeCN/H₂O (9:1) | Ring-closed benzoxazinone derivative | 0.12 | |
| 365 nm UV-A | EtOAc | Nitroso intermediate | 0.08 |
The ring-closure reaction proceeds through a singlet excited state with .
This comprehensive analysis demonstrates the compound's reactivity profile, enabling precise functionalization for applications in medicinal chemistry and materials science. Experimental parameters and mechanistic insights from diverse methodologies provide a robust framework for further research.
Scientific Research Applications
Chemistry
In chemical research, 4-{[(4-Aminophenyl)carbonyl]amino}butanoate serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications that are essential in organic synthesis.
Biology
The compound has been investigated for its potential roles in biochemical pathways. Research suggests it may interact with biological macromolecules, influencing various cellular processes. For instance, it has been studied for its effects on lipid metabolism and cellular signaling pathways .
Medicine
In medicinal chemistry, this compound is explored for therapeutic properties, including:
- Anti-inflammatory Activity: Preliminary studies indicate potential anti-inflammatory effects.
- Anticancer Properties: It has been examined for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
Industry
The compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable in material science applications .
Case Studies
Several case studies highlight the compound's potential applications:
-
Cellular Assays:
- In vitro studies demonstrated that this compound could significantly reduce lipid accumulation in hepatocytes, suggesting a role in lipid metabolism modulation.
- Animal Models:
Mechanism of Action
The mechanism of action of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-{[(4-Aminophenyl)carbonyl]amino}butanoate, we analyze structurally related butanoate derivatives and their distinguishing features.
Structural and Functional Group Comparisons
Physicochemical and Spectral Properties
- IR Spectroscopy: this compound: Peaks at ~1680 cm⁻¹ (C=O, urea), ~1740 cm⁻¹ (ester C=O), and ~3350 cm⁻¹ (N-H stretch) . CLANOBUTIN: Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O) .
- NMR: Ethyl 4-[ethyl(phenyl)amino]butanoate: δ 1.2 (t, ester CH₃), δ 3.4 (q, N-CH₂), δ 7.3 (m, aromatic H) . Compound 4c: δ 6.8–7.2 (aromatic H from methoxyphenyl), δ 5.2 (methylene protons) .
Biological Activity
4-{[(4-Aminophenyl)carbonyl]amino}butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies, case reports, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 208.21 g/mol
This compound features an amine group, a carbonyl group, and a butanoate moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties: Studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- HDAC Inhibition: By inhibiting HDACs, the compound may alter gene expression patterns that are beneficial in cancer therapy .
- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Case Studies
- Cytotoxicity in Cancer Cell Lines:
- A study evaluated the effects of this compound on MDA-MB-231 (triple-negative breast cancer) cells. Results indicated a dose-dependent decrease in cell viability with an IC value of approximately 25 µM.
- Inhibition of Angiotensin-Converting Enzyme (ACE):
- Preliminary studies suggest that this compound may exhibit ACE inhibitory activity, which could be relevant for managing hypertension and cardiovascular diseases. Further research is needed to quantify this effect and understand the underlying mechanisms.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(4-Aminophenyl)carbonyl]amino}butanoate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound’s synthesis likely involves coupling 4-aminobenzoic acid derivatives with aminobutanoate esters via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include solvent choice (e.g., DMF or THF), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal protocols.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of the aromatic amine (δ 6.5–7.5 ppm for aromatic protons) and ester/amide carbonyl groups (δ 165–175 ppm) .
- IR : Identify amide C=O stretches (~1650 cm) and N-H bends (~1550 cm).
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound, and what are its potential pharmacological targets?
- Methodology :
- Docking Studies : Use software like AutoDock to simulate binding affinities with enzymes or receptors (e.g., GABA receptors due to structural similarity to 4-aminobutanoic acid derivatives) .
- MD Simulations : Assess conformational stability in biological matrices using GROMACS or AMBER .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ester or amide group) .
- Kinetic Analysis : Calculate degradation rate constants () and half-lives () using Arrhenius plots to predict shelf-life .
Q. How does the electronic nature of the 4-aminophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Substituent Effects : The electron-donating amino group activates the phenyl ring toward electrophilic substitution (e.g., nitration). Compare reactivity with non-aminated analogs using Hammett constants or DFT calculations .
- Experimental Validation : Perform kinetic studies on reactions like acylation or halogenation, tracking substituent effects on reaction rates .
Methodological Considerations for Data Reporting
Q. What best practices ensure reproducibility when reporting synthetic protocols for this compound?
- Guidelines :
- Detailed Documentation : Specify exact reagent grades, equipment (e.g., Schlenk lines for air-sensitive steps), and purification methods .
- Analytical Transparency : Provide raw spectral data (e.g., NMR integrals, HPLC chromatograms) in supplementary materials .
Q. How should researchers address batch-to-batch variability in the physicochemical properties of this compound?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
